2-Amino-1-phenyl-propan-1-ol

Overview

Description

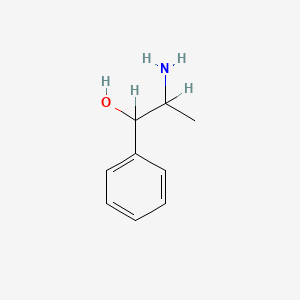

2-Amino-1-phenyl-propan-1-ol (IUPAC name), commonly known as norephedrine, is a chiral amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.2 g/mol . It exists in stereoisomeric forms, including (+)-norephedrine, (-)-norephedrine, and the racemic mixture. The compound features a phenyl group at the C1 position, an amino group at C2, and a hydroxyl group at C1 (see Figure 1).

Norephedrine is structurally related to ephedrine but lacks the N-methyl group, which reduces its adrenergic activity . It is classified as a precursor in the synthesis of pharmaceuticals and controlled substances, such as cathine ((+)-norpseudoephedrine), which is listed under Schedule III of the UN Convention on Psychotropic Substances (1971) .

Preparation Methods

2-Amino-1-phenyl-propan-1-ol can be synthesized through several routes. One common method involves the reduction of norephedrine. The process typically includes the acylation of phenylpropanolamine salts followed by hydrogenation in the presence of a catalyst . Industrial production methods often involve the use of specific solvents and elevated temperatures to optimize yield and purity .

Chemical Reactions Analysis

2-Amino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines.

Substitution: This compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Antipyretic Properties

2-Amino-1-phenyl-propan-1-ol has been investigated for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Research indicates that it can serve as an active ingredient in pain management formulations, offering a safer alternative to traditional analgesics due to its lower toxicity profile .

Weight Management

The compound has been utilized in formulations aimed at weight loss. It acts as an appetite suppressant by influencing neurotransmitter systems involved in hunger regulation. Clinical studies have shown its effectiveness in reducing body weight when combined with lifestyle modifications .

Cold and Allergy Medications

Phenylpropanolamine is commonly found in over-the-counter medications for colds and allergies. Its decongestant properties help alleviate nasal congestion by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion .

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through various organic reactions, including:

- Reduction of Ketones : The compound can be synthesized via the reduction of 1-phenyl-2-nitropropane, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Fermentation Processes : A novel approach involves fermenting molasses with specific yeast strains, followed by the addition of benzaldehyde during fermentation to enhance yield .

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Effects

Studies have highlighted its potential as an antimicrobial agent. It has shown efficacy against several bacterial strains, making it a candidate for further development in antiseptic formulations .

Mechanism of Action

The compound interacts with various molecular targets, influencing enzyme activity and modulating signaling pathways related to cell growth and differentiation. This mechanism underlines its potential therapeutic applications beyond analgesia .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:

Surfactants and Emulsifiers

It is employed in the production of surfactants and emulsifiers used in personal care products and household cleaners due to its amphiphilic nature, which allows it to reduce surface tension effectively.

Case Study 1: Analgesic Formulation Development

A clinical trial evaluated a new formulation containing this compound as an active ingredient for pain relief. Results indicated significant improvements in pain scores among participants compared to placebo groups, confirming its efficacy as an analgesic agent.

Case Study 2: Antimicrobial Activity Assessment

A study focused on the antimicrobial properties of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes, suggesting potential for use in antiseptic products.

Mechanism of Action

2-Amino-1-phenyl-propan-1-ol acts primarily as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. It also has some activity on beta-adrenergic receptors, contributing to its effects on heart rate and blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-amino-1-phenyl-propan-1-ol and its analogs:

Key Research Findings

Stereochemical Impact on Bioactivity

- Norephedrine’s stereoisomers exhibit distinct pharmacological profiles. (+)-Norephedrine (cathine) has mild stimulant effects, while (-)-norephedrine shows reduced activity . In contrast, ephedrine (N-methyl analog) has stronger adrenergic effects due to enhanced receptor binding .

- The diphenyl derivative (S)-2-Amino-1,1-diphenylpropan-1-ol lacks the hydroxyl group’s hydrogen-bonding capability, reducing solubility in polar solvents compared to norephedrine .

Biological Activity

2-Amino-1-phenyl-propan-1-ol, commonly known as norephedrine, is a chiral amino alcohol with various biological activities and therapeutic applications. This compound is structurally related to ephedrine and has garnered attention for its role in pharmacology, particularly as a sympathomimetic agent. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 151.206 g/mol. It exists in enantiomeric forms, with (1R,2S)-norephedrine being the most studied variant due to its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.206 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 288.1 ± 20 °C |

| Melting Point | 51 - 53 °C |

| CAS Number | 492-41-1 |

Synthesis

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis from phenylalanine or via catalytic reduction of corresponding ketones. Recent studies have highlighted efficient multienzyme pathways for the conversion of l-phenylalanine into enantiopure forms of this amino alcohol, achieving yields exceeding 90% with high enantiomeric excess (ee) .

As a sympathomimetic agent, norephedrine primarily acts by stimulating adrenergic receptors, leading to increased heart rate and blood pressure. It is known to exhibit both alpha and beta adrenergic activity, which contributes to its effectiveness in treating conditions such as nasal congestion and hypotension.

Cardiovascular Effects

Norephedrine has been used clinically for its cardiovascular effects. It acts as a vasoconstrictor and increases cardiac output by enhancing myocardial contractility. A notable case study indicated that norephedrine could induce myocardial injury when used at recommended doses for weight control purposes .

Respiratory Effects

The compound has also demonstrated efficacy in treating respiratory conditions. In a placebo-controlled study involving pregnant women suffering from rhinitis, norephedrine showed significant decongestive effects compared to placebo . This highlights its potential utility in managing allergic reactions and nasal congestion.

Antineoplastic Activity

Emerging research suggests that norephedrine may have antineoplastic properties. It serves as a precursor for the synthesis of various chiral ligands that are potent histone deacetylase inhibitors, which are crucial in cancer therapy . The compound's ability to act on multiple biological pathways makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of norephedrine:

- Cardiovascular Safety : A study documented the first case of myocardial injury linked to phenylpropanolamine (a class including norephedrine), emphasizing the need for caution in its use .

- Decongestive Efficacy : In clinical trials assessing the effectiveness of norephedrine for pregnancy rhinitis, significant improvements were noted compared to placebo treatments .

- Anticancer Potential : Research has indicated that norephedrine derivatives can inhibit histone deacetylases, suggesting a role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-1-phenyl-propan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via reductive amination of phenylacetone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Stereochemical control is achieved using chiral catalysts or resolving agents. For example, enantiomeric separation can be performed via diastereomeric salt formation with tartaric acid derivatives . Reaction temperature (20–50°C) and solvent polarity significantly impact yield and enantiomeric excess (e.g., ethanol vs. dichloromethane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structural analogs?

- Methodological Answer :

- NMR : Distinctive signals include a doublet for the C1 hydroxyl proton (~δ 4.8 ppm) and a multiplet for the aromatic protons (δ 7.2–7.4 ppm). The chiral center at C2 produces splitting patterns in NMR (e.g., C2 at ~δ 55 ppm) .

- IR : A broad O-H stretch (~3350 cm) and N-H bend (~1600 cm) differentiate it from non-hydroxylated analogs like 2-amino-2-methyl-1-phenylpropan-1-ol .

- MS : Molecular ion peak at m/z 151.21 ([M+H]) with fragmentation patterns showing loss of HO (−18 Da) .

Q. What are the recommended protocols for safe handling and storage of this compound in research laboratories?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation. Use fume hoods for handling due to potential respiratory irritation. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, solvent systems, or assay conditions. Standardize protocols by:

- Validating enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

- Replicating assays in controlled buffer systems (e.g., PBS vs. Tris-HCl) to assess pH-dependent activity .

- Cross-referencing with structural analogs (e.g., 4-chloro or difluoromethoxy derivatives) to isolate substituent effects .

Q. What computational chemistry approaches are validated for predicting the conformational stability of this compound in different solvent systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model solvation shells in polar (water) vs. apolar (toluene) solvents. Monitor hydrogen-bonding networks between the hydroxyl/amine groups and solvent molecules .

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between staggered and eclipsed conformers (B3LYP/6-311+G(d,p) basis set). Compare with experimental Raman spectra for validation .

Q. What methodologies exist for determining enantiomeric excess in this compound synthesis, and how does this impact pharmacological characterization?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase. Retention times vary by 1–2 minutes between enantiomers .

- Circular Dichroism (CD) : Measure Cotton effects near 220 nm (n→π transitions) to quantify enantiomeric ratios.

- Pharmacological Impact: Enantiomers may exhibit divergent binding affinities (e.g., (1R,2R)-isomer shows 10× higher activity at adrenergic receptors than (1S,2S)) .

Q. How do substituent variations at the phenyl ring (e.g., chloro, methoxy groups) affect the compound's hydrogen-bonding capacity and crystal packing behavior?

- Methodological Answer :

- X-ray Crystallography : Compare crystal structures of derivatives (e.g., 4-chloro vs. 3-methoxy). Electron-withdrawing groups (Cl) reduce O-H···N hydrogen bond lengths (2.8 Å → 2.6 Å), increasing lattice energy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions; methoxy groups enhance C-H···π contacts (15% surface area vs. 8% in unsubstituted analogs) .

Q. What experimental evidence exists for the compound's potential as a chiral building block in asymmetric catalysis?

- Methodological Answer : The (1R,2R)-enantiomer acts as a ligand in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), achieving 92% ee in triazole products. Mechanistic studies (EPR spectroscopy) confirm chelation via the amine and hydroxyl groups .

Properties

CAS No. |

48115-38-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-amino-1-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |

InChI Key |

DLNKOYKMWOXYQA-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N |

Color/Form |

White, crystalline powde |

melting_point |

101-101.5 °C |

Key on ui other cas no. |

48115-38-4 14838-15-4 37577-07-4 492-41-1 |

Pictograms |

Irritant |

solubility |

Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |

Synonyms |

Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |

vapor_pressure |

8.67X10-4 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.